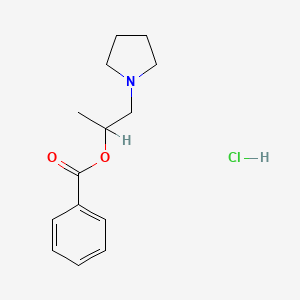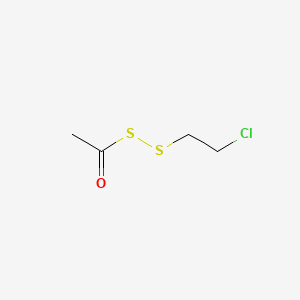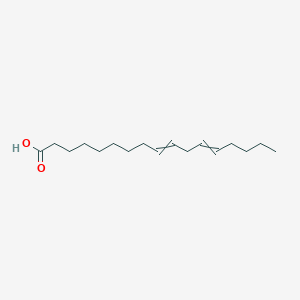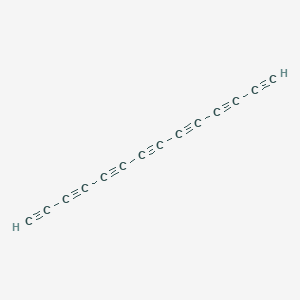
Tetradeca-1,3,5,7,9,11,13-heptayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradeca-1,3,5,7,9,11,13-heptayne: is a linear polyacetylene compound with the molecular formula C14H2 It is characterized by the presence of seven triple bonds within its carbon chain, making it a highly unsaturated and reactive molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-1,3,5,7,9,11,13-heptayne typically involves the use of coupling reactions to form the multiple triple bonds. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its specialized nature and the challenges associated with handling highly reactive polyacetylenes. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
化学反応の分析
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tetradeca-1,3,5,7,9,11,13-heptayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Tetradeca-1,3,5,7,9,11,13-heptayne involves its highly reactive triple bonds, which can interact with various molecular targets. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic structure and steric effects of the molecule.
類似化合物との比較
Tetradeca-1,3,5,7,9,11,13-heptene: A similar compound with alternating double bonds instead of triple bonds.
Hexadeca-1,3,5,7,9,11,13,15-octayne: A longer polyacetylene with eight triple bonds.
Octadeca-1,3,5,7,9,11,13,15,17-nonayne: An even longer polyacetylene with nine triple bonds.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptayne is unique due to its specific arrangement of seven triple bonds, which imparts distinct chemical reactivity and properties. Its high degree of unsaturation makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
38646-98-9 |
|---|---|
分子式 |
C14H2 |
分子量 |
170.16 g/mol |
IUPAC名 |
tetradeca-1,3,5,7,9,11,13-heptayne |
InChI |
InChI=1S/C14H2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H |
InChIキー |
ZQKLKLCWCRVEAV-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC#CC#CC#CC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


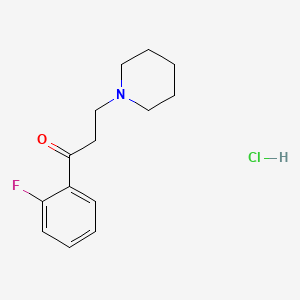
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
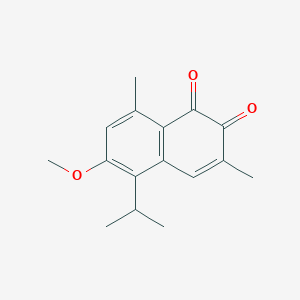
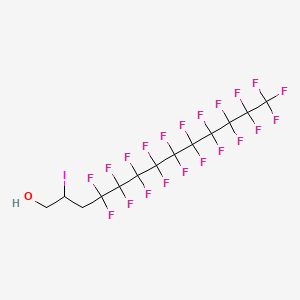
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
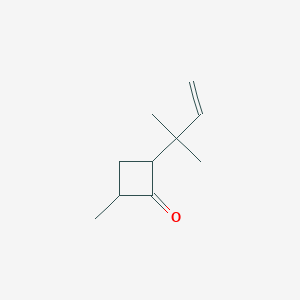
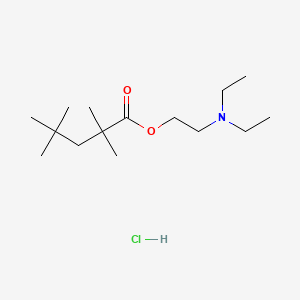

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
